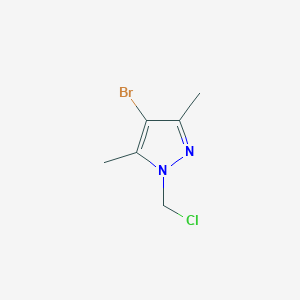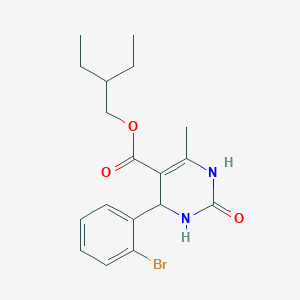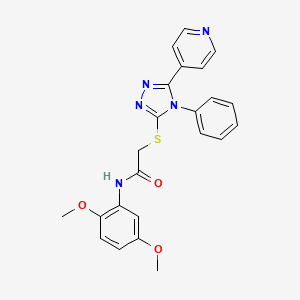
tert-Butyl((3S,4S)-4-(fluoromethyl)pyrrolidin-3-yl)carbamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl((3S,4S)-4-(fluoromethyl)pyrrolidin-3-yl)carbamic acid is a compound of interest in various fields of scientific research. This compound features a pyrrolidine ring substituted with a fluoromethyl group and a carbamic acid moiety, making it a versatile molecule for synthetic and medicinal chemistry.
Méthodes De Préparation
The synthesis of tert-Butyl((3S,4S)-4-(fluoromethyl)pyrrolidin-3-yl)carbamic acid typically involves multiple steps, starting from commercially available starting materials. The synthetic route often includes the formation of the pyrrolidine ring, introduction of the fluoromethyl group, and subsequent attachment of the carbamic acid moiety. Reaction conditions may vary, but common reagents include bases, solvents, and protecting groups to ensure the desired stereochemistry and functional group compatibility.
Analyse Des Réactions Chimiques
tert-Butyl((3S,4S)-4-(fluoromethyl)pyrrolidin-3-yl)carbamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium azide or potassium cyanide.
Hydrolysis: The carbamic acid moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Applications De Recherche Scientifique
tert-Butyl((3S,4S)-4-(fluoromethyl)pyrrolidin-3-yl)carbamic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of tert-Butyl((3S,4S)-4-(fluoromethyl)pyrrolidin-3-yl)carbamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity and selectivity, while the carbamic acid moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.
Comparaison Avec Des Composés Similaires
tert-Butyl((3S,4S)-4-(fluoromethyl)pyrrolidin-3-yl)carbamic acid can be compared with other similar compounds, such as:
tert-Butyl((3S,4S)-4-(chloromethyl)pyrrolidin-3-yl)carbamic acid: This compound has a chloromethyl group instead of a fluoromethyl group, which can affect its reactivity and biological activity.
tert-Butyl((3S,4S)-4-(bromomethyl)pyrrolidin-3-yl)carbamic acid: The presence of a bromomethyl group can lead to different chemical and biological properties compared to the fluoromethyl derivative.
tert-Butyl((3S,4S)-4-(hydroxymethyl)pyrrolidin-3-yl)carbamic acid: The hydroxymethyl group can introduce additional hydrogen bonding interactions, potentially altering the compound’s behavior in chemical and biological systems.
Propriétés
Formule moléculaire |
C10H19FN2O2 |
|---|---|
Poids moléculaire |
218.27 g/mol |
Nom IUPAC |
tert-butyl-[(3S,4S)-4-(fluoromethyl)pyrrolidin-3-yl]carbamic acid |
InChI |
InChI=1S/C10H19FN2O2/c1-10(2,3)13(9(14)15)8-6-12-5-7(8)4-11/h7-8,12H,4-6H2,1-3H3,(H,14,15)/t7-,8+/m0/s1 |
Clé InChI |
BZNBHARVKIIOPC-JGVFFNPUSA-N |
SMILES isomérique |
CC(C)(C)N([C@@H]1CNC[C@@H]1CF)C(=O)O |
SMILES canonique |
CC(C)(C)N(C1CNCC1CF)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


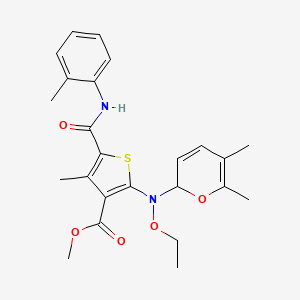
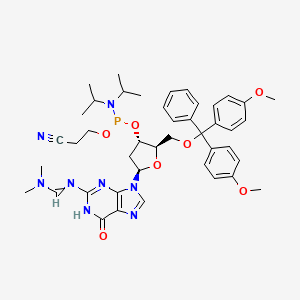
![N-(2-Amino-4'-methyl-[4,5'-bithiazol]-2'-yl)propionamide](/img/structure/B11771732.png)
![10-(2-Methoxyethyl)-3-phenylbenzo[g]pteridine-2,4-dione](/img/structure/B11771743.png)

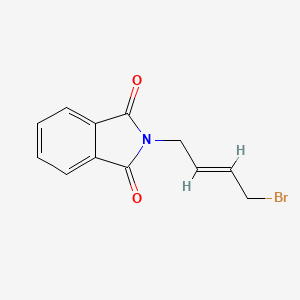



![3-Chloroisothiazolo[3,4-b]pyridine](/img/structure/B11771773.png)
